(2,6-Dihydroxyphenyl)acetate

Description

Contextualization within Dihydroxyphenylacetic Acid Chemistry

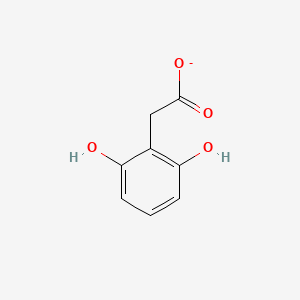

(2,6-Dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion. ebi.ac.uk It is formed from the deprotonation of the carboxylic acid group of its conjugate acid, (2,6-Dihydroxyphenyl)acetic acid. ebi.ac.uknih.gov The defining feature of this compound is the placement of two hydroxyl (-OH) groups at the 2nd and 6th positions on the phenyl ring relative to the acetate (B1210297) side chain.

The dihydroxyphenylacetic acid (DHPA) family consists of several structural isomers, with the position of the two hydroxyl groups determining the compound's specific identity and chemical properties. Other notable isomers include 3,4-dihydroxyphenylacetic acid (DOPAC) and 2,5-dihydroxyphenylacetic acid (homogentisic acid). nih.govresearchgate.net DOPAC, in particular, is a well-studied metabolite of the neurotransmitter dopamine (B1211576) and various dietary polyphenols like quercetin. caymanchem.comresearchgate.netscientificliterature.org In contrast, research focusing specifically on the synthesis, occurrence, or biological activity of (2,6-Dihydroxyphenyl)acetic acid and its acetate form is limited.

The isomeric structure is crucial for a compound's reactivity. For instance, studies on DOPAC (a 1,2-dihydroxyphenyl compound) and its 1,4-dihydroxyphenyl isomer, homogentisic acid, have shown differences in their ability to form covalent modifications with proteins like α-synuclein, a phenomenon attributed to steric hindrance effects. nih.govnih.gov This highlights how the specific arrangement of functional groups on the phenyl ring, as seen in the 2,6-isomer, dictates its unique chemical character within the broader DHPA class.

Historical Perspectives on Early Research and Compound Characterization

Unlike compounds with significant historical roles in pharmacology or industrial chemistry, this compound does not have a widely documented history of early discovery or synthesis. Its recognition is a product of modern systematic chemical classification and characterization. The parent compound, (2,6-Dihydroxyphenyl)acetic acid, was first registered in the PubChem database on September 16, 2004. nih.gov

The characterization of this compound and its parent acid is established through contemporary analytical techniques, with data compiled in various chemical repositories. nih.govjst.go.jp This information provides the fundamental identity of the compound. Research into structurally related molecules provides context for the types of studies in which such compounds might be involved. For example, the related compound 2,6-dihydroxy acetophenone (B1666503) has been used as a starting material in the synthesis of other complex molecules like chalcones. ijirset.com Similarly, derivatives of the related 2,5-dihydroxyphenylacetic acid have been isolated from natural sources such as the kernel of Entada phaseoloides. researchgate.net However, specific research detailing the isolation or synthesis of the 2,6-isomer remains sparse in the scientific literature.

The primary research findings are thus related to its fundamental chemical and physical properties as determined by computational and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,6-dihydroxyphenyl)acetate | nih.gov |

| Molecular Formula | C₈H₇O₄⁻ | nih.gov |

| Molecular Weight | 167.14 g/mol | nih.gov |

| InChI | InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 | nih.gov |

| InChIKey | CROCAQYJJNCZQH-UHFFFAOYSA-M | nih.gov |

| Canonical SMILES | C1=CC(=C(C(=C1)O)CC(=O)[O-])O | nih.gov |

| ChEBI ID | 28440 | sci-toys.com |

Table 2: Physicochemical Properties of (2,6-Dihydroxyphenyl)acetic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,6-dihydroxyphenyl)acetic acid | nih.gov |

| Molecular Formula | C₈H₈O₄ | nih.gov |

| Molecular Weight | 168.15 g/mol | nih.gov |

| CAS Number | 64700-73-8 | nih.gov |

| InChI | InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | nih.gov |

| InChIKey | CROCAQYJJNCZQH-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC(=C(C(=C1)O)CC(=O)O)O | nih.gov |

| PubChem CID | 440944 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7O4- |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

2-(2,6-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |

InChI Key |

CROCAQYJJNCZQH-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C(=C1)O)CC(=O)[O-])O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CC(=O)[O-])O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2,6 Dihydroxyphenyl Acetate

Established Organic Synthetic Routes to (2,6-Dihydroxyphenyl)acetic Acid and its Esters

The creation of (2,6-dihydroxyphenyl)acetic acid and its esters typically relies on multi-step chemical reactions starting from more basic aromatic compounds. evitachem.com

Multi-Step Synthesis from Precursor Compounds

A common strategy for synthesizing (2,6-dihydroxyphenyl)acetic acid involves several carefully planned reaction stages. Although specific, detailed synthetic pathways for (2,6-dihydroxyphenyl)acetic acid are not extensively documented in readily available literature, general principles of organic synthesis can be applied. For instance, one could envision a synthesis starting from a suitably protected resorcinol (B1680541) derivative.

A related synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one (B12874996) offers a glimpse into the types of transformations that might be employed. This process begins with the commercially available 2,6-dihydroxybenzaldehyde (B146741) and involves a sequence of methylation, addition of a Grignard reagent (propylmagnesium bromide), oxidation of the resulting secondary alcohol, and finally, deprotection of the methyl ether to yield the desired product. nih.gov This highlights key reactions such as protection of hydroxyl groups, carbon-carbon bond formation, oxidation, and deprotection, which are fundamental in the synthesis of substituted phenols.

Similarly, the synthesis of other phenylacetic acid derivatives, such as 2-[(3,4,5-triphenyl)phenyl]acetic acid, also follows a multi-step approach. This particular synthesis involves constructing the core aromatic structure through coupling reactions, followed by several steps to introduce and modify the acetic acid side chain. mdpi.com

Derivatization Reactions of the (2,6-Dihydroxyphenyl)acetate Core

The this compound structure, with its reactive hydroxyl and carboxylic acid groups, is amenable to various derivatization reactions. These modifications can be used to alter the compound's physical and chemical properties or to prepare it for specific applications, such as analytical detection.

One notable example is the derivatization of amines using p-nitrophenol-2,5-dihydroxyphenylacetate bis-tetrahydropyranyl ether (NDTE). nih.govresearchgate.net In this process, the (2,5-dihydroxyphenyl)acetate core is modified to create a reagent for labeling primary amines, facilitating their analysis by capillary electrophoresis with electrochemical detection. nih.gov The synthesis of this reagent itself involves protecting the hydroxyl groups of 2,5-dihydroxyphenylacetic acid as tetrahydropyranyl ethers and then coupling the resulting compound with p-nitrophenol. acs.org

The hydroxyl groups on the phenyl ring can undergo typical phenolic reactions. For instance, in the synthesis of related compounds, hydroxyl groups are often protected, for example, by methylation, to prevent them from interfering with subsequent reaction steps. nih.gov These protecting groups are then removed in a later stage of the synthesis. nih.gov

The carboxylic acid group of (2,6-dihydroxyphenyl)acetic acid can be esterified to produce the corresponding esters, such as ethyl this compound. This type of reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst.

Chemoenzymatic Approaches and Biocatalytic Synthesis of this compound Analogs

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, and biocatalysis, which uses enzymes or whole microorganisms, are powerful strategies for producing complex molecules with high selectivity. unimore.itmdpi.com These approaches are increasingly being explored for the synthesis of various phenolic compounds.

While specific chemoenzymatic or biocatalytic routes to this compound are not prominently described, the principles are well-established for related structures. For example, enzymes are used for the stereoselective synthesis of chiral intermediates in pharmaceuticals. core.ac.uk Lipases, for instance, are commonly used for the enantioselective acetylation of alcohols, a key step in the synthesis of some 2,6-disubstituted tetrahydropyrans. nih.gov

The hydroxylation of aromatic compounds is a key reaction in the biosynthesis of many natural products, and enzymes that perform this function are of great interest. researchgate.net For instance, the hydroxylation of a chalcone (B49325) to produce butein (B1668091) is catalyzed by a cytochrome P450 enzyme system in the fungus Aspergillus alliaceus. researchgate.net Such enzymatic hydroxylation could potentially be applied to the synthesis of dihydroxyphenylacetic acids.

Furthermore, ancestral sequence reconstruction is an emerging technique to develop enzymes with desired catalytic activities for biocatalytic synthesis. nih.gov This approach has been used to create enzymes for the enantioselective synthesis of azaphilone natural products, demonstrating the potential for engineering biocatalysts for specific synthetic transformations. nih.gov

Mechanistic Studies of this compound Synthetic Reactions

The mechanisms of the reactions involved in the synthesis of this compound and its derivatives are based on fundamental principles of organic chemistry.

In the multi-step synthesis of a related compound, 1-(2,6-dihydroxyphenyl)butan-1-one, the demethylation of a methoxy (B1213986) group to a hydroxyl group using boron tribromide (BBr3) proceeds through a nucleophilic substitution reaction. nih.gov

The enzymatic hydroxylation of aromatic compounds often involves complex catalytic cycles. For example, the hydroxylation and decarboxylation of 2,5-dihydroxyphenylacetate by the enzyme HPPD (hydroxyphenylpyruvate dioxygenase) involves an "NIH shift," where the acetyl group migrates from one carbon to another on the aromatic ring. researchgate.net Cytochrome P450 enzymes, which are also involved in aromatic hydroxylation, operate through a mechanism that can involve the formation of an arene oxide intermediate. researchgate.net

Biosynthesis and Microbial Metabolism of 2,6 Dihydroxyphenyl Acetate

Enzymology of (2,6-Dihydroxyphenyl)acetate Biosynthesis and Degradation

The enzymatic processes that synthesize or degrade this compound involve several classes of enzymes, primarily hydrolases and oxygenases, which are common in the metabolic pathways of aromatic compounds.

Oxygenases: This class of enzymes is central to the degradation of aromatic rings. They incorporate molecular oxygen into their substrates. nih.gov

Dioxygenases: These enzymes insert both atoms of molecular oxygen into the substrate. nih.gov In the context of dihydroxyphenylacetic acids, extradiol ring-cleaving dioxygenases are particularly relevant. For example, 3,4-dihydroxyphenylacetate 2,3-dioxygenase (DHPAO) is a non-heme iron-containing enzyme that catalyzes the cleavage of the aromatic ring of 3,4-dihydroxyphenylacetate to yield 5-carboxymethyl-2-hydroxymuconate semialdehyde. plos.org This enzyme has been studied in various organisms, including Pseudomonas aeruginosa and Brevibacterium fuscum, where it utilizes Fe(II) as a cofactor, and in Arthrobacter globiformis, where it uses Mn(II). plos.org A Mg(II)-dependent DHPAO has also been found in Klebsiella pneumoniae. plos.orgresearchgate.net

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water.

α/β-Hydrolase Family: An enzyme involved in the nicotine (B1678760) degradation pathway of Arthrobacter nicotinovorans, 2,6-dihydroxy-pseudo-oxynicotine hydrolase, belongs to this family. This enzyme acts on a substrate containing a 2,6-dihydroxyphenyl moiety, highlighting the role of hydrolases in processing such structures. nih.gov

Decarboxylases: These enzymes catalyze the removal of a carboxyl group.

2,6-Dihydroxybenzoate (B8749050) Decarboxylase: Found in Agrobacterium tumefaciens, this enzyme catalyzes the nonoxidative decarboxylation of 2,6-dihydroxybenzoate to 1,3-dihydroxybenzene (resorcinol). nih.gov Notably, this reaction is reversible, and the enzyme can catalyze the regioselective carboxylation of resorcinol (B1680541) to form 2,6-dihydroxybenzoate in the presence of bicarbonate. nih.gov

Enzyme specificity is a key characteristic that dictates which substrates an enzyme can bind to and which reactions it can catalyze. byjus.comworthington-biochem.com This specificity arises from the unique chemical environment of the enzyme's active site. libretexts.org Enzymes exhibit different degrees of specificity, from absolute specificity for a single substrate to broader group specificity for molecules with particular functional groups. worthington-biochem.com

The kinetic parameters of enzymes involved in the metabolism of dihydroxyphenylacetic acid isomers have been characterized in several model systems. For the 3,4-dihydroxyphenylacetate 2,3-dioxygenase (PaDHPAO) from Pseudomonas aeruginosa, steady-state kinetics revealed a Michaelis constant (Km) for 3,4-dihydroxyphenylacetate (DHPA) of 58 ± 8 μM and a catalytic rate constant (kcat) of 64 s-1 at pH 7.5 and 25°C. plos.org This enzyme displays a bell-shaped pH-rate profile with maximum activity around pH 7.5. plos.org

The substrate specificity of these enzymes can be quite defined. For instance, 2,6-dihydroxybenzoate decarboxylase from Agrobacterium tumefaciens was found to be induced specifically by 2,6-dihydroxybenzoate. nih.gov However, the purified enzyme also showed activity towards 2,3-dihydroxybenzoate, demonstrating a degree of group specificity. nih.gov This suggests that enzymes acting on dihydroxylated aromatic rings may have the capacity to bind and process multiple, structurally similar substrates.

Enzyme Kinetic Data for 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase (PaDHPAO) from Pseudomonas aeruginosa

| Parameter | Value | Conditions |

| Km for DHPA | 58 ± 8 μM | pH 7.5, 25°C, air-saturated |

| kcat | 64 s-1 | pH 7.5, 25°C, air-saturated |

| Optimal pH | 7.5 | |

| Cofactor | Fe(II) | |

| Product | 5-Carboxymethyl-2-hydroxymuconate semialdehyde | |

| Data sourced from PLOS One. plos.org |

Genetic and Molecular Basis of Enzymatic Pathways

The formation of the this compound scaffold is not typically a product of primary metabolism but arises from specialized fungal polyketide biosynthesis. In fungi, this structure is classified as a dihydroxyphenylacetic acid lactone (DAL) or an acyl dihydroxyphenylacetic acid (ADA). nih.govnih.gov The genetic foundation for its synthesis lies within biosynthetic gene clusters (BGCs) that orchestrate the assembly of complex natural products.

The core of the molecule is assembled by the coordinated action of a pair of iterative Type I polyketide synthases (PKSs). nih.gov A key enzyme in this process is a nonreducing polyketide synthase (nrPKS). Unlike the enzymatic logic that produces related resorcylic acid lactones (RALs) through a C2–C7 aldol (B89426) condensation, the dihydroxyphenylacetic acid moiety is generated via an alternative C8–C3 aldol reaction. pnas.org This specific cyclization regioselectivity is described as an "S-type" cyclization, which is less common in fungal polyketides but more prevalent in bacterial aromatic polyketides. nih.gov

In the biosynthesis of the fungal phytotoxin 10,11-dehydrocurvularin in Aspergillus terreus, the gene cluster contains two PKS genes, AtcurS1 (a highly reducing PKS) and AtcurS2 (a nonreducing PKS). The nrPKS AtCURS2 is responsible for the assembly of the dihydroxyphenylacetic acid core through the characteristic S-type C8–C3 cyclization. nih.govpnas.org Similarly, the biosynthesis of cytosporones in certain leotiomycetous fungi involves a comparable collaborating PKS pair to assemble the S-type acyl dihydroxyphenylacetic acid (ADA) core. nih.gov

The table below summarizes key enzymes and genes involved in the biosynthesis of the dihydroxyphenylacetic acid scaffold found in specialized metabolites.

| Gene/Enzyme | Organism | Function | Pathway |

| AtCURS2 (nrPKS) | Aspergillus terreus | Catalyzes four extension cycles and a C8–C3 aldol condensation to form the dihydroxyphenylacetic acid moiety. nih.govpnas.org | 10,11-Dehydrocurvularin Biosynthesis |

| AtCURS1 (hrPKS) | Aspergillus terreus | Collaborates with AtCURS2 in the biosynthesis of 10,11-dehydrocurvularin. nih.gov | 10,11-Dehydrocurvularin Biosynthesis |

| ChrA (PR-PKS) | Daldinia eschscholzii | A partially reducing polyketide synthase responsible for forming the vital intermediate 1-(2,6-dihydroxyphenyl)but-2-en-1-one. semanticscholar.org | Dalmanol Biosynthesis |

| ChrB (Reductase) | Daldinia eschscholzii | A keto-reductase that works with ChrA in the formation of the 1-(2,6-dihydroxyphenyl)but-2-en-1-one intermediate. semanticscholar.org | Dalmanol Biosynthesis |

| Collaborating PKS Pair | Leotiomycetous fungi | Assembles the S-type acyl dihydroxyphenylacetic acid (ADA) core of cytosporones. nih.gov | Cytosporone Biosynthesis |

Integration into Broader Metabolic Networks

The this compound moiety, as a product of specialized polyketide synthesis, has distinct connections to the broader metabolic landscape of the cell compared to its isomers that are part of central catabolic routes.

Formation of Specialized Metabolites

The this compound core serves as a key building block for a variety of fungal natural products, where it is further modified by tailoring enzymes encoded within the same biosynthetic gene cluster. These modifications generate a diverse array of complex molecules with significant biological activities.

One major class of these compounds is the dihydroxyphenylacetic acid lactones (DALs) . An example is 10,11-dehydrocurvularin , a phytotoxin produced by Aspergillus terreus that features a 12-membered macrolactone ring fused to the dihydroxyphenylacetic acid core. nih.gov

Another group of related metabolites are the cytosporones , isolated from leotiomycetous fungi. These compounds are built from an acyl dihydroxyphenylacetic acid (ADA) core. nih.gov The biosynthetic pathway can produce various congeners, including some with an isochroman-3-one pharmacophore, which exhibit cytotoxic and antimicrobial activities. nih.gov Shunt products from this pathway include enoyl di- or trihydroxyphenylacetic acids. nih.gov

In Daldinia eschscholzii, a polyketide synthase (ChrA) and a reductase (ChrB) are responsible for producing the intermediate 1-(2,6-dihydroxyphenyl)but-2-en-1-one . semanticscholar.org This intermediate is a precursor to further specialized metabolites like dalmanol A and acetodalmanol A . semanticscholar.org

The fungus Aspergillus niger and the related species Aspergillus acidus produce antafumicins , such as antafumicin A and B. scielo.brdtu.dk These antifungal compounds possess a (3-acetyl-2,6-dihydroxyphenyl) moiety attached to a methoxy-butanolide structure, demonstrating that the 2,6-dihydroxyphenyl scaffold can be further acetylated by pathway-specific enzymes.

The table below details some of the specialized metabolites derived from a this compound or a related polyketide precursor.

| Specialized Metabolite | Source Organism(s) | Structural Class / Core |

| 10,11-Dehydrocurvularin | Aspergillus terreus | Dihydroxyphenylacetic Acid Lactone (DAL) |

| Cytosporones | Leotiomycetous fungi | Acyl Dihydroxyphenylacetic Acid (ADA) / Isochromanone |

| Dalmanol A / Acetodalmanol A | Daldinia eschscholzii | Derived from 1-(2,6-dihydroxyphenyl)but-2-en-1-one |

| Antafumicin A & B | Aspergillus niger, Aspergillus acidus | (3-acetyl-2,6-dihydroxyphenyl)-butanolide |

Structure Activity Relationship Sar Studies of 2,6 Dihydroxyphenyl Acetate Derivatives

Systematic Modification of the (2,6-Dihydroxyphenyl)acetate Scaffold

The this compound scaffold serves as a foundational structure for the development of various biologically active derivatives. Researchers have systematically modified this core to explore and optimize its therapeutic potential. These modifications typically involve alterations to the phenyl ring, the acetate (B1210297) side chain, and the hydroxyl groups.

One common approach involves the introduction of various substituents onto the phenyl ring. For instance, in related dihydroxyphenyl structures, the addition of bulky groups or atoms like halogens has been explored. In a study on dihydroxyphenyl sulfonylisoindoline derivatives, replacing a hydroxyl group with an amino group was investigated, which resulted in a twofold increase in the IC50 value, suggesting that the amino group is a less effective hydrogen bond donor in that specific interaction. nih.gov Furthermore, the introduction of bulky ring structures at certain positions led to significantly improved IC50 values. nih.gov

Modifications to the acetate moiety have also been a key area of investigation. This can include altering the length of the carbon chain, esterification, or converting the carboxylic acid to an amide or hydrazide. For example, the synthesis of acetohydrazide derivatives from related structures has been a strategy to create new biologically active substances. nih.govnih.goviapchem.org

Correlation of Structural Features with In Vitro Biological Activities

The biological activity of this compound derivatives is intrinsically linked to their structural features. In vitro studies have demonstrated that even minor chemical modifications can lead to significant changes in their efficacy as enzyme inhibitors and their mechanistic interactions.

Analysis of Substituent Effects on Enzymatic Inhibition

Substituents on the dihydroxyphenyl ring play a pivotal role in the enzymatic inhibition of these derivatives. The nature, position, and size of these substituents can drastically alter the inhibitory potency. For example, in a series of dihydroxyphenyl sulfonylisoindoline derivatives acting as pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors, specific substitutions on the isoindoline (B1297411) ring were shown to significantly impact their IC50 values. nih.gov

| Compound | Modification on Dihydroxyphenyl Sulfonylisoindoline Scaffold | PDK2 IC50 (nM) | Reference |

|---|---|---|---|

| 1 | Parent compound with hydroxyl group | Not specified | nih.gov |

| 2 | Parent compound (PS10) | 456 | nih.gov |

| 3 | Replacement of hydroxyl with amino group | ~2x higher than compound 1 | nih.gov |

| 4 | Bulky ring structure at R2 | Higher than compound 5 | nih.gov |

| 5 | Smaller bulky ring structure at R2 | 195 | nih.gov |

| 17 | Extension with a piperidine (B6355638) linker and asparagine moiety | 58 | nih.gov |

Similarly, studies on other dihydroxyphenyl compounds, such as flavone (B191248) derivatives, have shown that the introduction of different aryl functional groups can lead to potent and selective inhibition of enzymes like cyclooxygenase (COX). scielo.brscielo.br For instance, one synthesized flavone derivative exhibited an IC50 of 6.02 ± 0.33 µg/mL for COX-2 and was approximately 6-fold more selective for COX-2 over COX-1. scielo.br

Influence of Hydroxyl Group Positions on Mechanistic Interactions

The positioning of the hydroxyl groups on the phenyl ring is crucial for the biological activity of these compounds. The 2,6-dihydroxy substitution pattern creates a specific electronic and steric environment that facilitates interactions with biological targets. It has been suggested that phenolic compounds bind to the active site of enzymes like carbonic anhydrase through hydrogen bond networks involving their hydroxyl groups. tandfonline.com

The intramolecular hydrogen bonding between a hydroxyl group and a nearby functional group can also stabilize the molecular conformation, influencing its reactivity and binding affinity. For instance, in 1-(2,6-dihydroxyphenyl)tetradecan-1-one, an intramolecular O—H⋯O hydrogen bond forms an S(6) ring motif, which is a key structural feature. iucr.org The synthesis of analogues with hydroxyl groups in different positions, such as the meta position, has been undertaken to study the influence of their location on biological activity. semanticscholar.org Research on other dihydroxyphenyl-containing compounds has indicated that the 3,4-dihydroxyphenyl moiety is crucial for the activity of certain inhibitors. nih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in understanding and predicting the structure-activity relationships of this compound derivatives. These methods provide insights into the binding modes and interactions of these molecules with their target enzymes at an atomic level.

For instance, in the development of dihydroxyphenyl sulfonylisoindoline derivatives as PDK inhibitors, the crystal structure of the lead inhibitor complexed with PDK2 revealed that an asparagine moiety provided additional interactions with a key amino acid residue (Glu-262), explaining its improved binding affinity. nih.gov Molecular orbital and Quantitative Structure-Activity Relationship (QSAR) properties have been computed for other dihydroxyphenyl derivatives to understand their structural properties and predict their biological activity. researchgate.net These computational studies aid in the rational design of more potent and selective inhibitors by predicting how structural modifications will affect binding and activity before their synthesis.

Advanced Analytical Methodologies for 2,6 Dihydroxyphenyl Acetate Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the molecular structure of (2,6-Dihydroxyphenyl)acetate and determining its concentration in various samples. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the phenyl ring would appear as a characteristic pattern, with their chemical shifts influenced by the two hydroxyl groups and the acetate (B1210297) side chain. The methylene (B1212753) (-CH₂-) protons of the acetate group would produce a singlet, while the hydroxyl (-OH) protons would also give rise to signals that can vary in position depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable deuterated solvent. (Note: These are predicted values based on standard chemical shift increments and may vary based on experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (meta to -CH₂COO⁻) | ~6.4-6.6 (d) | ~105-110 |

| Aromatic CH (para to -CH₂COO⁻) | ~6.9-7.1 (t) | ~128-132 |

| Aromatic C-OH | - | ~155-160 |

| Aromatic C-CH₂COO⁻ | - | ~115-120 |

| Methylene (-CH₂-) | ~3.5-3.7 (s) | ~40-45 |

| Carbonyl (-COO⁻) | - | ~170-175 |

| Hydroxyl (-OH) | Variable | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

For this compound (Molecular Formula: C₈H₈O₄), HRMS would be used to confirm its elemental composition by providing a precise mass measurement of its molecular ion. nih.gov

In a typical MS experiment using electron impact (EI) ionization, the this compound molecule would first be ionized to form a molecular ion (M⁺•). This ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation pathways for compounds with similar structures involve cleavages of bonds adjacent to the carbonyl group and the aromatic ring. chemguide.co.uklibretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound. (Note: Fragmentation is dependent on the ionization technique used.)

| Fragment Description | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₈H₈O₄]⁺• | 168 |

| Loss of carboxyl radical | [C₇H₈O₂]⁺• | 123 |

| Loss of ketene (B1206846) from M⁺• | [C₆H₆O₃]⁺• | 126 |

| Fragment from cleavage alpha to the ring | [C₇H₇O₄]⁺ | 155 |

| Dihydroxybenzyl cation | [C₇H₇O₂]⁺ | 123 |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for detecting molecules with chromophores, which are parts of the molecule that absorb light. The phenolic ring in this compound acts as a chromophore. The UV-Vis spectrum would be expected to show characteristic absorption maxima (λmax) in the UV region, which can be used for quantification. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum provides a "fingerprint" of the molecule, showing characteristic absorption bands for its functional groups. For this compound, key IR absorptions would include a broad band for the hydroxyl (-OH) groups, a strong absorption for the carbonyl (C=O) group of the acetate moiety, and several bands corresponding to the C=C stretching of the aromatic ring and C-O stretching.

Table 3: Characteristic Spectroscopic Data for this compound.

| Technique | Feature | Expected Wavelength/Wavenumber |

| UV-Vis | λmax (Aromatic π → π*) | ~270-280 nm |

| IR | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |

| IR | C=O stretch (carboxylate) | 1700-1730 cm⁻¹ (strong) |

| IR | C=C stretch (aromatic) | 1500-1600 cm⁻¹ |

| IR | C-O stretch | 1200-1300 cm⁻¹ |

Chromatographic Separations and Purification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating this compound from complex samples and for its quantification.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is typically required prior to GC analysis. researchgate.net This process involves chemically modifying the molecule, for example, through silylation or alkylation, to increase its volatility. nih.govkuleuven.be Once derivatized, the compound can be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. GC coupled with Mass Spectrometry (GC-MS) is a particularly powerful combination for the identification and quantification of such compounds. nih.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the most common method for the analysis of phenolic compounds. scilit.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water/acetonitrile or water/methanol with a small amount of acid), is well-suited for separating this compound from other polar compounds. The retention time of the compound can be adjusted by changing the composition of the mobile phase. pensoft.net Detection is typically achieved using a UV detector set at the λmax of the compound.

Table 4: Comparison of Typical Chromatographic Methods for this compound Analysis.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Sample Volatility | Requires high volatility; derivatization needed | Does not require volatility |

| Stationary Phase | e.g., Polysiloxane | e.g., C18 silica |

| Mobile Phase | Inert gas (e.g., He, N₂) | Liquid mixture (e.g., Water/Acetonitrile) |

| Typical Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS) |

| Primary Application | Quantification of derivatized compound | Separation and quantification in complex mixtures |

Advanced Separation Techniques for Complex Mixtures

For the analysis of this compound in highly complex matrices, such as biological fluids or plant extracts, more advanced separation techniques may be necessary. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particles, leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. scilit.com

Multidimensional chromatography, such as comprehensive two-dimensional liquid chromatography (LCxLC), provides a very high peak capacity for resolving components in extremely complex samples. In this technique, fractions from the first separation dimension are subjected to a second, different separation mechanism, allowing for the resolution of compounds that would co-elute in a single-dimension separation. Other advanced techniques applicable to phenolic compounds include counter-current chromatography and capillary electrophoresis, which separate molecules based on different principles like partitioning and electrophoretic mobility, respectively. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of this compound.

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting numerous diffraction patterns, a complete dataset is obtained.

The analysis of the diffraction data allows for the determination of the unit cell dimensions—the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. The intensities of the diffracted spots are then used to calculate an electron density map, from which the positions of the individual atoms can be deduced.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of a closely related compound, 2,6-dihydroxybenzoic acid, provides a valuable illustrative example of the data that can be obtained. The crystallographic data for 2,6-dihydroxybenzoic acid reveals a monoclinic crystal system. Such data allows for the precise measurement of bond lengths and angles within the molecule and an understanding of how the molecules pack together in the solid state, often through hydrogen bonding interactions.

Illustrative Crystallographic Data for a Related Dihydroxyphenyl Compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.408 |

| b (Å) | 5.224 |

| c (Å) | 22.986 |

| β (°) | 94.69 |

| Volume (ų) | 647.27 |

| Z (molecules per unit cell) | 4 |

This table presents illustrative data based on a related compound and is intended to demonstrate the type of information obtained from an X-ray crystallography experiment.

Radiometric and Isotopic Labeling Approaches in Metabolic Flux Studies

In a typical isotopic labeling experiment, a precursor molecule is synthesized with one or more of its atoms replaced by a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ³H). This labeled precursor is then introduced to a biological system, such as a cell culture or a whole organism. As the precursor is metabolized, the isotopic label is incorporated into downstream metabolites.

The distribution of the isotopic label in the various metabolites is then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, or scintillation counting for radioactive isotopes. By analyzing the labeling patterns, researchers can deduce the relative and absolute fluxes through different metabolic pathways.

For instance, to study the metabolic fate of this compound, one could synthesize it with a ¹³C label in the acetate moiety or on the phenyl ring. After administration to a model system, the incorporation of ¹³C into downstream metabolites would reveal the pathways through which this compound is processed.

A radiometric approach, on the other hand, might involve the use of ¹⁴C-labeled this compound. The radioactivity of various cellular fractions or isolated metabolites would then be measured to quantify the extent of its conversion and incorporation into different biomolecules. An example of a sensitive radiometric assay has been developed for the related compound 3,4-dihydroxyphenylacetic acid (DOPAC), where the O-methylation of DOPAC is monitored using S-[methyl-³H]adenosyl-l-methionine. This highlights the potential for similar highly sensitive assays to be developed for this compound.

Illustrative Data from a Hypothetical Isotopic Labeling Experiment for this compound Metabolism

| Metabolite | Isotopic Enrichment (%) | Inferred Metabolic Pathway |

| Downstream Product A | 85 | Major metabolic route |

| Downstream Product B | 12 | Minor metabolic route |

| CO₂ | 3 | Complete oxidation |

This table presents hypothetical data to illustrate the type of quantitative information that can be obtained from a metabolic flux study using isotopic labeling.

These advanced analytical methodologies provide a detailed picture of the chemical nature and biological role of this compound. X-ray crystallography offers a static, high-resolution view of its molecular structure, while radiometric and isotopic labeling techniques provide a dynamic understanding of its journey through the intricate network of metabolic pathways.

Mechanistic Investigations and Biological Roles of 2,6 Dihydroxyphenyl Acetate in Research Models

Exploration of Molecular Targets and Ligand-Receptor Interactions

The specific molecular targets of (2,6-Dihydroxyphenyl)acetate are not extensively documented in publicly available research. However, studies on structurally similar compounds provide insights into potential interactions. For instance, research on (S)-2-cyclohexyl-2-(5-(2,6-dihydroxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)acetic acid, a compound containing the (2,6-dihydroxyphenyl) moiety, was conducted in the context of discovering novel agonists for the APJ receptor, a G-protein coupled receptor. nih.gov This suggests that the (2,6-dihydroxyphenyl) group can be incorporated into molecules designed to interact with specific receptor binding pockets.

Furthermore, computational and in vitro studies on various synthetic compounds containing dihydroxyphenyl groups indicate that the hydroxyl and acetate (B1210297) functionalities can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. ontosight.ai While direct evidence for this compound is limited, the structural features of its analogs suggest a potential for interaction with biological macromolecules. For example, some iminodiacetic acid derivatives with a 2,6-dihydroxybenzyl group are considered for their potential as enzyme inhibitors. vulcanchem.com

Mechanisms of Bioactivity in Cellular and Subcellular Models (Non-Human)

The bioactivity of this compound and its isomers is often attributed to their ability to modulate enzyme activity and interact with key cellular signaling pathways.

Enzyme Modulation and Inhibition Mechanisms

Research on dihydroxyphenylacetic acid isomers has revealed interactions with various enzymes. A notable example is the discovery of a novel enzyme, DOPAC reductase, in the rat brain that converts 3,4-dihydroxyphenylacetic acid (DOPAC) to dihydroxyphenylethanol (DOPET). nih.gov This reductase was found to be specific for DOPAC and was not active on other related acid metabolites. nih.gov While this study focused on the 3,4-isomer, it highlights the potential for dihydroxyphenylacetic acids to be substrates for specific enzymes.

In the context of enzyme inhibition, studies on penicillin acylase have shown that phenylacetic acid derivatives can act as competitive inhibitors. rcsb.org An extensive study involving a series of these derivatives revealed that their binding can induce conformational changes within the enzyme's active site. rcsb.org Specifically, the structure of penicillin acylase complexed with 2,5-dihydroxyphenylacetic acid has been determined, providing a rationale for its inhibitory kinetics. rcsb.org This suggests that this compound could potentially interact with and modulate the activity of certain enzymes through competitive or other modes of inhibition. Phenols, in general, are known to be competitive inhibitors of carbonic anhydrase isoenzymes by anchoring to the zinc-bound water/hydroxide ion in the active site. tandfonline.com

Interactions with Cellular Pathways

Polyphenolic compounds, including dihydroxyphenylacetic acids, are known to modulate various cellular signaling pathways, particularly those related to oxidative stress and inflammation. Studies on extra virgin olive oil polyphenols, which include hydroxytyrosol (B1673988) (a related compound), have shown that they can modulate the NF-κB and Nrf-2 signaling pathways. nih.gov The Nrf-2 pathway is a critical regulator of cellular defense against oxidative stress, inducing the expression of several antioxidant and detoxification enzymes. nih.govfrontiersin.org

Research on 3,4-dihydroxyphenylacetic acid (DOPAC), a major dopamine (B1211576) metabolite, has demonstrated its ability to modulate nitric oxide-induced toxicity in PC-12 cells. nih.gov Depending on its concentration, DOPAC could either inhibit or enhance apoptotic pathways, with mitochondrial dysfunction being a key element in its mechanism. nih.gov Specifically, the combination of DOPAC and nitric oxide led to mitochondrial membrane potential dissipation, ATP depletion, and cytochrome c release, but without the activation of the typical caspase cascade. nih.gov Furthermore, studies on wine-derived phenolic metabolites, including 3,4-dihydroxyphenylacetic acid, have shown their neuroprotective effects through the modulation of the MAPK signaling pathway, including ERK1/2 and p38 kinases, and the downstream effector caspase-3. bio-conferences.org

Role in In Vitro Antimicrobial and Antiprotozoal Research

The antimicrobial and antiprotozoal potential of phenolic compounds has been an active area of research. While data specifically on this compound is sparse, studies on related compounds provide valuable insights.

The antimicrobial activity of dihydroxyacetophenone (DHAP) isomers has been investigated, revealing that the position of the hydroxyl groups significantly influences their efficacy. tandfonline.com Notably, 2',6'-DHAP exhibited the highest antimicrobial activity among the tested isomers against Gram-positive bacteria. tandfonline.com This suggests that the 2,6-dihydroxy substitution pattern may be favorable for antimicrobial action. In general, phenolic acids tend to show stronger activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

In the realm of antiprotozoal research, extracts from Eryngium species, containing compounds like 3,4-dihydroxyphenylacetic acid, have demonstrated activity against Acanthamoeba trophozoites. mdpi.com The amoebicidal effect was correlated with the concentration of phenolic compounds in the extracts. mdpi.com Furthermore, dicationic 2,6-diphenylpyrazines have been synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potent antiprotozoal effects. nih.govnih.gov

| Compound/Extract | Organism(s) | Observed Effect | Reference |

| 2',6'-Dihydroxyacetophenone | Gram-positive bacteria | Highest antimicrobial activity among DHAP isomers | tandfonline.com |

| Eryngium species extracts (containing 3,4-dihydroxyphenylacetic acid) | Acanthamoeba sp. | Inhibition of trophozoite growth | mdpi.com |

| Dicationic 2,6-diphenylpyrazines | Trypanosoma brucei rhodesiense, Plasmodium falciparum | Potent in vitro antiprotozoal activity | nih.govnih.gov |

Studies on Oxidative Processes and Antioxidant Mechanisms (Mechanistic Focus)

The antioxidant properties of dihydroxyphenylacetic acids are primarily attributed to their phenolic hydroxyl groups, which can act as free radical scavengers. The mechanism of this activity is influenced by the number and position of these hydroxyl groups and the surrounding environment.

Theoretical studies using Density Functional Theory (DFT) on dihydroxybenzoic acids have shown that in non-polar media, the primary mechanism of radical scavenging is Hydrogen Atom Transfer (HAT). rsc.orgresearchgate.net In this process, a hydrogen atom is transferred from a phenolic hydroxyl group to a free radical. scielo.org.mx In aqueous solutions at physiological pH, a Single Electron Transfer (SET) mechanism from the di-anionic form of the molecule is proposed to be the dominant pathway for scavenging peroxyl radicals. rsc.org

Structure-activity relationship studies have highlighted that the antioxidant capacity is strongly influenced by the number of phenolic groups and the nature of the spacer between the carboxylic acid and the aromatic ring. tandfonline.com For dihydroxybenzoic acids, two key structural features for high reactivity towards peroxyl radicals via HAT are: the hydroxyl group from which the hydrogen is transferred should be in the meta position relative to the carboxyl group, and in the para or ortho position relative to the other hydroxyl group. rsc.org

Experimental studies have demonstrated the antioxidant activity of 3,4-dihydroxyphenylacetic acid (DOPAC) and caffeic acid in rat plasma, where they suppressed the formation of conjugated diene hydroperoxides and spared endogenous α-tocopherol (vitamin E) from oxidation. nih.gov Furthermore, brominated dihydroxyphenylacetic acid derivatives produced by a marine-derived fungus have shown strong DPPH radical scavenging activity. frontiersin.org

| Compound Family | Proposed Mechanism(s) | Key Findings | Reference(s) |

| Dihydroxybenzoic acids | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | Environment (polar/non-polar) dictates the dominant mechanism. Hydroxyl group position is critical for activity. | rsc.orgresearchgate.net |

| Dihydroxy- and Trihydroxyphenolic acids | Radical scavenging | Number of phenolic groups and the alkyl spacer influence antioxidant capacity. | tandfonline.com |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Radical scavenging, sparing of other antioxidants | Suppressed lipid peroxidation and α-tocopherol consumption in rat plasma. | nih.gov |

| Brominated dihydroxyphenylacetic acid derivatives | DPPH radical scavenging | Exhibited strong antioxidant activity. | frontiersin.org |

Future Directions and Emerging Research Avenues for 2,6 Dihydroxyphenyl Acetate

Development of Chemoenzymatic Platforms for Novel Analog Generation

The generation of novel analogs of (2,6-Dihydroxyphenyl)acetate is a key area for future research, with the potential to yield compounds with enhanced or entirely new biological activities. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful platform for creating a diverse library of these analogs. nih.govdtu.dknih.gov

By leveraging enzymes such as hydroxylases, methyltransferases, and glycosyltransferases, researchers can selectively modify the this compound scaffold. For instance, regioselective hydroxylation could introduce additional hydroxyl groups at specific positions on the aromatic ring, while enzymatic methylation could yield methoxy (B1213986) derivatives. These biocatalytic steps can be integrated with traditional organic synthesis methods to introduce a wide range of functional groups, leading to the creation of a structurally diverse collection of novel compounds. acs.org

The development of these chemoenzymatic platforms will be crucial for exploring the structure-activity relationships of this compound derivatives, potentially leading to the discovery of new therapeutic agents or industrial chemicals.

| Enzymatic Transformation | Potential Modification of this compound | Potential Outcome |

| Hydroxylation | Introduction of additional hydroxyl groups | Altered solubility and biological activity |

| Methylation | Addition of methyl groups to hydroxyl moieties | Increased lipophilicity and modified receptor binding |

| Glycosylation | Attachment of sugar molecules | Enhanced bioavailability and altered pharmacokinetic properties |

| Acylation | Addition of acyl groups | Modified stability and targeted delivery |

Systems Biology Approaches to Unravel Complex Metabolic Networks

Understanding the intricate metabolic networks in which this compound participates is fundamental to elucidating its biological roles. Systems biology, with its holistic approach to studying complex biological systems, provides the necessary tools to unravel these networks. nih.govbroadinstitute.orgmdpi.compurdue.edu

Genome-scale metabolic models (GEMs) can be employed to simulate the metabolic fate of this compound within various organisms. mdpi.com By integrating genomic, transcriptomic, proteomic, and metabolomic data, these models can predict the metabolic pathways involved in its synthesis and degradation. This approach can help identify key enzymes and regulatory mechanisms that control the flux of this compound through different metabolic routes. nih.gov

Furthermore, metabolic modeling can aid in the design of engineered microorganisms capable of overproducing this compound or its derivatives for biotechnological applications. By identifying and overcoming metabolic bottlenecks, researchers can optimize production strains for enhanced yields.

| Systems Biology Tool | Application to this compound Research | Expected Insights |

| Genome-Scale Metabolic Models (GEMs) | Simulating metabolic pathways in different organisms. | Identification of key enzymes and regulatory points in this compound metabolism. |

| Flux Balance Analysis (FBA) | Predicting metabolic flux distributions. | Understanding the flow of carbon and energy through pathways involving this compound. |

| Multi-omics Data Integration | Combining genomics, transcriptomics, proteomics, and metabolomics data. | A comprehensive view of the cellular response to this compound. |

| Pathway Prediction Systems | Identifying potential degradation pathways for novel analogs. | Elucidating the metabolic fate of newly synthesized compounds. frontiersin.org |

Advanced Bioanalytical Tool Development for Metabolomics Research

The accurate and sensitive detection of this compound and its metabolites in complex biological samples is crucial for advancing our understanding of its function. The development of advanced bioanalytical tools, particularly in the field of metabolomics, is therefore a high priority.

Liquid chromatography-mass spectrometry (LC-MS) based methods, especially those utilizing high-resolution mass spectrometry such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, are at the forefront of this research. nih.govnih.govsemanticscholar.orgthermofisher.com These techniques offer the high sensitivity and selectivity required to identify and quantify low-abundance metabolites in intricate matrices like plasma, urine, and cell extracts. nih.gov The development of specific LC-MS/MS methods will be essential for distinguishing between isomers of dihydroxyphenylacetate and for tracking the metabolic fate of isotopically labeled this compound. researchgate.netnih.gov

Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry provides rapid and high-resolution separation of phenolic compounds, which is critical for comprehensive metabolomic profiling. mdpi.comoup.com The continued refinement of these analytical platforms will enable researchers to gain deeper insights into the pharmacokinetics and metabolic transformations of this compound.

| Analytical Technique | Application in this compound Research | Key Advantages |

| UPLC-QTOF-MS/MS | Identification and quantification of this compound and its metabolites in biological samples. | High resolution, accuracy, and sensitivity for untargeted metabolomics. nih.govnih.govsemanticscholar.org |

| LC-MS/MS | Targeted quantification of this compound and its specific isomers. | High selectivity and sensitivity for quantitative analysis. researchgate.netresearchgate.net |

| Isotope Labeling Studies | Tracing the metabolic fate of this compound in vivo and in vitro. | Unambiguous tracking of metabolic pathways. |

| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Accurate mass measurements for confident metabolite identification. | High mass accuracy and resolution for formula determination. thermofisher.com |

Potential in Bioremediation and Environmental Biochemistry Applications

The structural similarity of this compound to naturally occurring aromatic compounds suggests its potential role in bioremediation and environmental biochemistry. Microorganisms have evolved diverse catabolic pathways for the degradation of aromatic molecules, and it is plausible that some bacteria and fungi can metabolize this compound. wikipedia.orgd-nb.inforesearchgate.net

Research into the microbial degradation of related resorcinolic compounds has identified key enzymes and metabolic pathways involved in their breakdown. nih.govasm.orgresearchgate.netresearchgate.netnih.govresearchgate.net Future studies should focus on isolating and characterizing microorganisms capable of utilizing this compound as a carbon and energy source. This could lead to the development of bioremediation strategies for environments contaminated with this or structurally similar pollutants. nih.govmdpi.comnih.gov

Understanding the environmental fate of this compound, including its persistence, transformation, and potential toxicity, is also a critical area of research. researchgate.netmdpi.com Investigating its interactions with soil and aquatic microorganisms will provide valuable insights into its ecological impact.

| Research Area | Focus | Potential Application |

| Microbial Degradation | Isolation and characterization of bacteria and fungi that can metabolize this compound. | Development of bioremediation strategies for contaminated sites. |

| Enzymology of Degradation | Identification and characterization of the enzymes involved in the breakdown of this compound. | Engineering of enzymes for enhanced degradation efficiency. |

| Environmental Fate and Transport | Studying the persistence and transformation of this compound in soil and water. | Assessing the environmental risk of this compound. |

| Ecotoxicology | Evaluating the potential toxic effects of this compound on various organisms. | Establishing environmental quality standards. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.